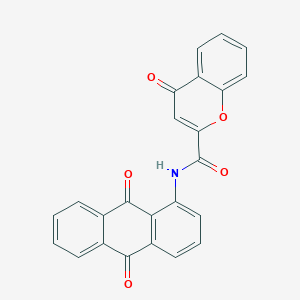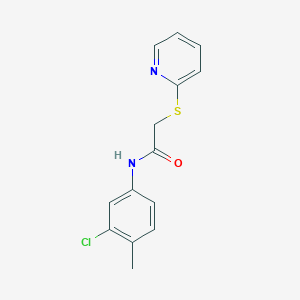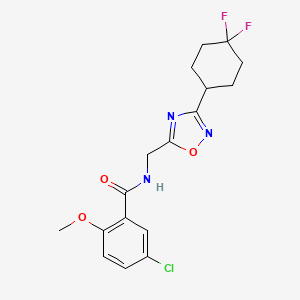
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both anthraquinone and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone, altering the compound’s redox properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Its unique structure allows for exploration in medicinal chemistry, particularly in developing new therapeutic agents.
Industry: The compound’s properties can be leveraged in materials science, such as developing new polymers or dyes.
Mécanisme D'action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, which can affect cellular redox balance and induce oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares the anthraquinone moiety but differs in the substituent on the amide nitrogen.
2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles: These compounds incorporate a thiazole ring, offering different biological activities and chemical reactivity.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of anthraquinone and chromene moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13NO5/c26-18-12-20(30-19-11-4-3-8-15(18)19)24(29)25-17-10-5-9-16-21(17)23(28)14-7-2-1-6-13(14)22(16)27/h1-12H,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCUUROJNSIYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)
![3-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2776800.png)

![1-(3-METHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2776804.png)

![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)


![3-(4-methoxybenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776810.png)

![N-(3-methoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2776815.png)
![6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2776816.png)
![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide](/img/structure/B2776818.png)
